4-Bromo-2-Chloro-5-fluorophenylacetylene
Description
Properties
IUPAC Name |
1-bromo-5-chloro-4-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-3-8(11)6(9)4-7(5)10/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOULUNETAMGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-Chloro-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated phenylacetylene with a boronic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-Chloro-5-fluorophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Copper(I) Iodide: Often used in Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetylenes .
Scientific Research Applications
4-Bromo-2-Chloro-5-fluorophenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-Chloro-5-fluorophenylacetylene involves its reactivity towards various chemical reagents. The presence of multiple halogen atoms and an alkyne group makes it a versatile intermediate in organic synthesis. The specific molecular targets and pathways depend on the context of its use in chemical reactions .
Comparison with Similar Compounds
Research Findings and Data Analysis
Reactivity in Cross-Coupling Reactions :
- This compound demonstrates superior reactivity in Sonogashira couplings compared to dichlorinated analogues due to fluorine’s electronegativity enhancing the acetylene’s electrophilicity.
- In contrast, 2,5-Dibromo-3,4,6-trifluoroaniline is more suited for Buchwald-Hartwig aminations, leveraging its amine group for C–N bond formation .
Thermal and Solubility Properties :
- Halogenated phenylacetylenes generally exhibit lower solubility in polar solvents (e.g., water) compared to anilines, which can form hydrogen bonds via the -NH₂ group.
- The melting point of this compound is expected to be higher than non-brominated analogues due to increased molecular symmetry and halogen interactions.
Biological Activity
4-Bromo-2-Chloro-5-fluorophenylacetylene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenylacetylene backbone. These halogen atoms influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The compound's halogen substituents can enhance lipophilicity, allowing it to penetrate cellular membranes more effectively.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of various enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis: Research indicates that this compound may trigger apoptosis in cancer cells through pathways involving caspase activation and mitochondrial signaling .
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer properties against several human cancer cell lines. For instance, it has been tested against:
- HeLa Cells (cervical cancer)
- MCF-7 Cells (breast cancer)
- A549 Cells (lung cancer)
- PC3 Cells (prostate cancer)
The compound's effectiveness varies based on the cell type, but it consistently shows promise as a potential chemotherapeutic agent.
Antiviral Properties
Recent investigations suggest that this compound may also possess antiviral properties. It has been studied for its efficacy against viruses such as Dengue virus, where it exhibited inhibition of viral replication in vitro .
Case Studies
- In Vitro Studies: In one study, this compound was tested on human primary monocyte-derived dendritic cells (MDDCs). The results indicated a significant reduction in viral load upon treatment, suggesting its potential as an antiviral agent .
- Molecular Docking Studies: Molecular docking experiments have shown that the compound interacts with key proteins involved in cell signaling pathways related to cancer proliferation. These studies provide insights into the binding affinities and potential inhibitory effects on target proteins .
Comparative Analysis
| Compound | Anticancer Activity | Antiviral Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Caspase activation, enzyme inhibition |
| Similar Halogenated Compounds | Variable | Low | Varies by substituent |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-bromo-2-chloro-5-fluorophenylacetylene with high purity?
Methodological Answer: The synthesis typically involves halogenated aromatic precursors. For example:
- Start with 4-bromo-2-chloro-5-fluorobenzoic acid (CAS 1321613-01-7, >97% purity) as a key intermediate .
- Employ Sonogashira coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the acetylene group.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F NMR (δ -110 to -120 ppm for fluorinated aromatic protons) .
Q. Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., ortho-chlorine induces splitting in adjacent protons). Compare to SMILES -predicted shifts (e.g., Cl and Br substituents cause deshielding) .
- FT-IR : Confirm acetylene C≡C stretch near 2100–2260 cm⁻¹.
- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 250.9 (C₈H₃BrClF⁺) .
Q. How should stability and storage conditions be optimized?
Methodological Answer:
- Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation of the acetylene moiety .
- Monitor purity periodically via GC-MS (e.g., DB-5 column, 70 eV EI mode) to detect decomposition products like halogenated phenols .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
Methodological Answer:
- Use SHELXL for small-molecule refinement, leveraging high-resolution data (>0.8 Å). Check for twinning using the R1/Rint ratio ; if >5%, apply twin law refinement .
- Validate with PLATON or OLEX2 to detect missed symmetry or disorder. Cross-reference with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) for bond-length consistency .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Optimize via Design of Experiments (DOE) : Vary catalyst loading (0.5–5 mol%), base (Cs₂CO₃ vs. K₃PO₄), and solvent (THF vs. DMF).
- Use microwave-assisted synthesis (80–120°C, 30 min) to enhance reaction efficiency. Monitor by TLC (Rf ~0.5 in hexane:EtOAc 4:1) .
Q. How can computational modeling predict reactivity in organometallic applications?
Methodological Answer:
- Perform DFT calculations (e.g., M06-2X/def2-TZVP) to map frontier molecular orbitals. The LUMO (-1.5 to -2.0 eV) indicates electrophilic sites for Pd-catalyzed couplings.
- Compare NBO charges to identify electron-deficient carbons (e.g., para-fluorine directs metallation) .
Q. What safety protocols are critical for handling hazardous by-products?
Methodological Answer:
- Use Schlenk-line techniques to avoid exposure to brominated intermediates.
- Quench reactions with 10% aqueous Na₂S₂O₃ to neutralize residual halogens. Refer to SDS guidelines for waste disposal (e.g., halogenated waste codes) .
Key Notes
- For advanced applications (e.g., MOF construction), ensure anhydrous conditions to preserve acetylene reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
